molecular formula C17H13N3O2S B2405423 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1024570-64-6

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Cat. No. B2405423
M. Wt: 323.37
InChI Key: RBNIURRLCATHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For instance, two intermolecular H-bonding are observed between the amide functional groups and the amide hydrogen atoms with the oxadiazole nitrogen atom .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined by various spectroscopic techniques. For example, the structure of a compound was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 .

Scientific Research Applications

Pharmacological Activity

Compounds related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have been studied for their pharmacological activities. For instance, similar quinazoline derivatives have been identified as potent and selective α1-adrenoceptor antagonists, showing efficacy in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996), (Chern et al., 1993).

Synthesis and Chemical Properties

The synthesis and evaluation of functionalized 2,3-dihydroimidazo[1,2-c]quinazolines have been extensively researched. Kut, Onysko, and Lendel (2020) explored the regioselective intramolecular electrophilic cyclization of related compounds (Kut et al., 2020). Additionally, Harutyunyan (2014) synthesized new 6-sulfanyl-substituted benzimidazo[1,2-c]quinazolines, demonstrating the versatility of this chemical structure in synthesis (Harutyunyan, 2014).

Analgesic and Anti-inflammatory Activities

Certain quinazolinone derivatives exhibit significant analgesic and anti-inflammatory activities. Osarodion (2023) found that compounds structurally related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one demonstrated high analgesic effectiveness (Osarodion, 2023). Other studies have also observed similar anti-inflammatory properties in related compounds (Kumar & Rajput, 2009).

Antihistaminic and Bronchodilatory Effects

Some derivatives of 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have shown potential as H1-antihistaminic agents and bronchodilators. Alagarsamy et al. (2009) synthesized triazoloquinazolinone derivatives with significant H1-antihistaminic activity (Alagarsamy et al., 2009).

Corrosion Inhibition

Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies by Errahmany et al. (2020) revealed that certain quinazolinone derivatives effectively inhibit corrosion, showcasing their potential in material science applications (Errahmany et al., 2020).

Antihypertensive Effects

Quinazoline derivatives like DL-017 have shown α1-adrenoceptor antagonistic effects and have been evaluated for their antihypertensive action, indicating the potential of related compounds in cardiovascular research (Tsai et al., 2001).

Safety And Hazards

The safety and hazards associated with quinazolinone derivatives can depend on their specific structure and usage. While some quinazolinone derivatives have been approved as drugs, others may have potential cytotoxic effects .

Future Directions

The future directions in the research of quinazolinone derivatives could involve the development of novel synthetic methods, investigation of their biological activities, and exploration of their potential applications in fields of biology, pesticides, and medicine .

properties

CAS RN

1024570-64-6

Product Name

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Molecular Formula

C17H13N3O2S

Molecular Weight

323.37

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2

InChI Key

RBNIURRLCATHCJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.